

Pharmacological profile of methoxyphenylethylamine derivatives

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Compound of Interest

Compound Name: *Methoxyphenylethylamine*

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An In-Depth Technical Guide to the Pharmacological Profile of **Methoxyphenylethylamine** Derivatives

Introduction

Methoxyphenylethylamine derivatives represent a broad class of psychoactive compounds, many of which are recognized for their hallucinogenic or psychedelic properties. Structurally derived from the simple phenethylamine backbone, these molecules feature methoxy (-OCH₃) groups on the phenyl ring, which significantly influences their pharmacological activity. The position and number of these methoxy groups, along with other substitutions on the phenyl ring, the alpha-carbon, or the amine, dictate the compound's affinity and efficacy at various neurotransmitter receptors. This guide provides a comprehensive overview of the pharmacological profile of these derivatives, focusing on their interactions with monoamine receptors and transporters, the resulting signaling pathways, and the structure-activity relationships that govern their effects. The primary focus is on derivatives with psychedelic potential, which predominantly act as agonists at the serotonin 2A receptor (5-HT_{2a}).

Pharmacodynamics: Receptor and Transporter Interactions

The principal mechanism of action for psychedelic **methoxyphenylethylamine** derivatives is their interaction with serotonin receptors, particularly the 5-HT₂ subfamily. However, their full

pharmacological profile is characterized by a wider range of interactions with other monoamine receptors and transporters.

Serotonin Receptors

- 5-HT_{2a} Receptor: This receptor is the primary target responsible for the psychedelic effects of these compounds. Most psychedelic phenethylamines are potent partial agonists at the 5-HT_{2a} receptor.[1][2][3] The binding affinity (Ki) and functional potency (EC₅₀) at this receptor are critical determinants of a compound's hallucinogenic potential. For instance, derivatives with 2,5-dimethoxy substitutions, often referred to as the "2C" series, and their 2,4,5- or 2,4,6-trisubstituted counterparts, show moderate to high affinity for the 5-HT_{2a} receptor, with Ki values often in the nanomolar range.[1][2][3] N-2-methoxybenzyl (NBOMe) substitution on these phenethylamines dramatically increases the binding affinity and potency at the 5-HT_{2a} receptor.[4]
- 5-HT_{2C} Receptor: Many derivatives also exhibit significant affinity for the 5-HT_{2C} receptor.[1][2][5] This interaction may contribute to the modulation of dopamine and norepinephrine release in the prefrontal cortex, influencing the overall psychoactive effects. Generally, affinities at 5-HT_{2C} are comparable to or slightly lower than those at 5-HT_{2a}.[3]
- 5-HT_{2B} Receptor: Activation of the 5-HT_{2B} receptor is a key concern in drug development due to its association with cardiac valvulopathy. Many psychedelic phenethylamines also activate this receptor.[3] The relative potency at 5-HT_{2a} versus 5-HT_{2B} is an important parameter for assessing the safety profile of novel compounds.
- 5-HT_{1a} Receptor: Affinity for the 5-HT_{1a} receptor is generally moderate to low for most **methoxyphenylethylamine** derivatives.[1][2][3] Phenethylamines tend to bind more strongly to this receptor compared to their alpha-methylated (amphetamine) analogs.[3]

Adrenergic, Dopaminergic, and TAAR1 Receptors

- Adrenergic Receptors: Some **methoxyphenylethylamine** derivatives show affinity for α_{1a} and α_{2a} adrenergic receptors, typically in the submicromolar to micromolar range.[1][5] This interaction may contribute to the stimulant-like, sympathomimetic effects (e.g., increased heart rate and blood pressure) observed with these compounds.

- Dopamine Receptors: Interaction with dopamine D₂ receptors is generally weak for this class of compounds.[2][6]
- Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is another important target. Phenethylamine derivatives often bind more potently to TAAR1 than their amphetamine counterparts.[2][3] TAAR1 activation can modulate the activity of dopamine and serotonin systems, suggesting a role in the overall pharmacological effects.

Monoamine Transporters

Unlike amphetamine, which is a potent releaser of dopamine and norepinephrine, psychedelic **methoxyphenylethylamines** generally show low affinity for and activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][7] This distinguishes their primary mechanism from that of classical stimulants.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) for representative **methoxyphenylethylamine** derivatives at key human (h) receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-Phenethylamine (2C) Derivatives.

Compound	4-Substituent	h5-HT _{2a}	h5-HT _{2C}	h5-HT _{1a}
2C-H	-H	1700	4000	>10000
2C-D	-CH ₃	130	1100	2700
2C-E	-CH ₂ CH ₃	40	390	4400
2C-I	-I	8	130	6700
2C-B	-Br	16	170	5600

Data compiled from Kolaczynska et al. (2019) and Rickli et al. (2015).[2][4]

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Ψ-2C Derivatives.

Compound	Substitution Pattern	h5-HT _{2a}	h5-HT _{2C}	h5-HT _{1a}	hα _{1a}	hα _{2a}
Mescaline	3,4,5-Trimethoxy	1200	9900	6700	>10000	1200
Ψ-2C-O-3	2,6-Dimethoxy-4-propoxy	12	110	1100	990	280
Ψ-2C-O-16	2,6-Dimethoxy-4-(2-fluoroethoxy)	8	170	1900	670	360

Data compiled from Luethi et al. (2022) and Luethi et al. (2021).[\[1\]](#)[\[5\]](#)

Table 3: Functional Activity (EC₅₀, nM) and Efficacy (%) of 5-HT at h5-HT_{2a} Receptor.

Compound	EC ₅₀ (nM)	Efficacy (%)
2C-I	150	83
2C-B	130	83
25I-NBOMe	0.04	100
Ψ-2C-O-3	32	84

Data compiled from Kolaczynska et al. (2019), Rickli et al. (2015), and Luethi et al. (2021).[\[1\]](#)[\[2\]](#)[\[4\]](#)

Structure-Activity Relationships (SAR)

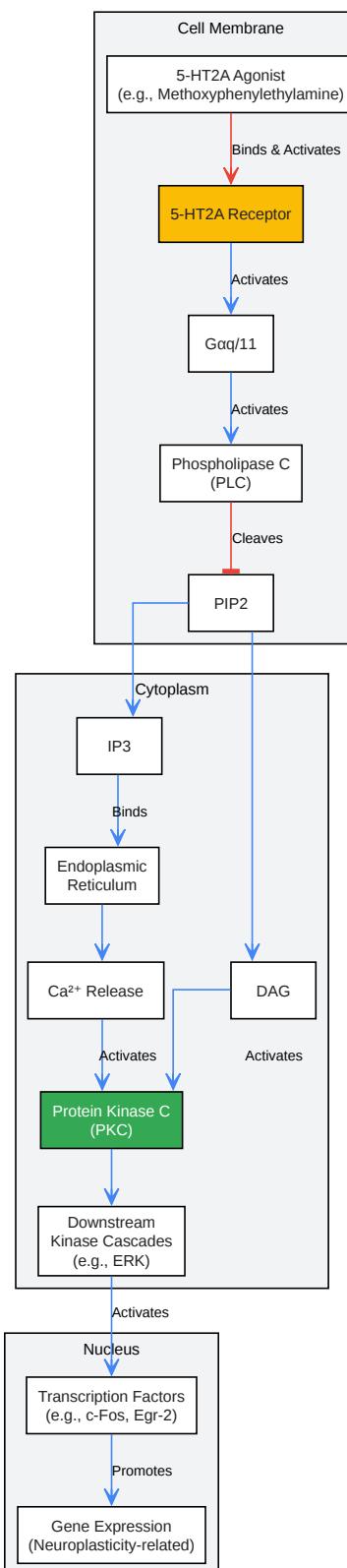
- Ring Substituents: The psychedelic activity is highly dependent on the substitution pattern. The 2,5-dimethoxy pattern is a common feature. Adding a bulky, lipophilic substituent at the

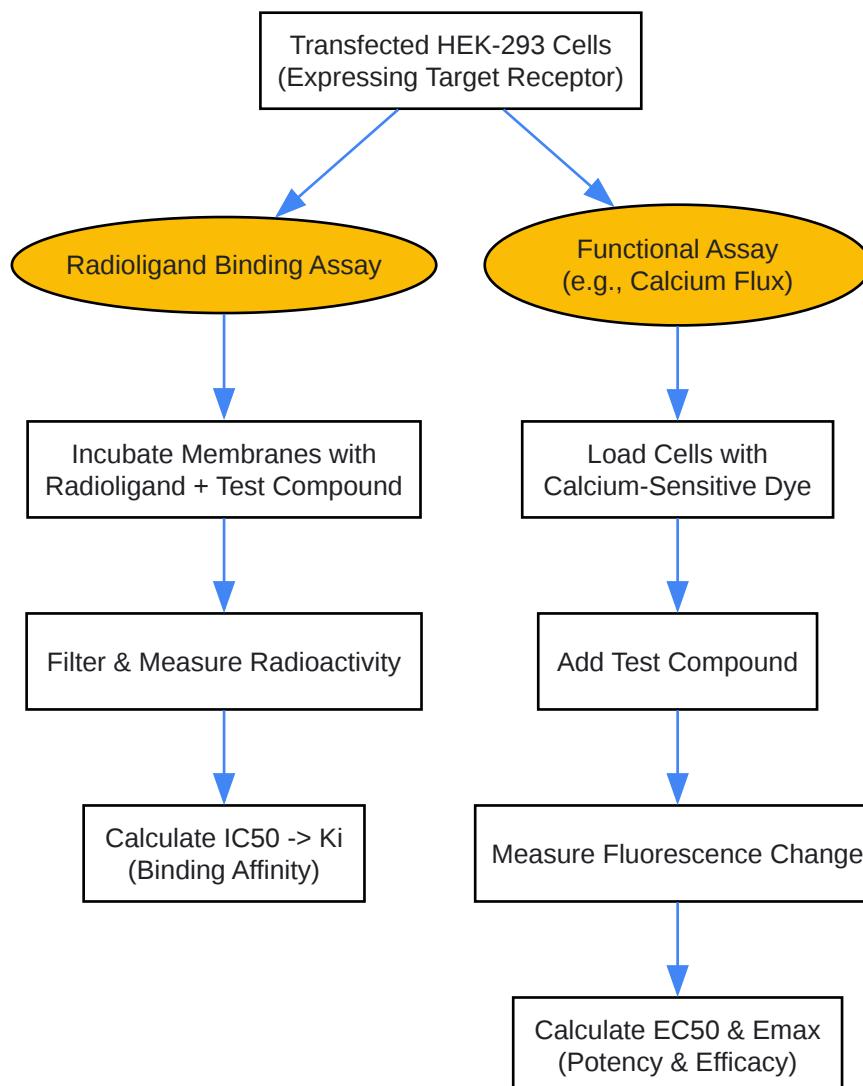
4-position generally increases affinity and potency at 5-HT_{2a} and 5-HT_{2C} receptors.[2][3]

- Alpha-Methylation: The addition of an α-methyl group (transforming a phenethylamine into an amphetamine) often reduces affinity for 5-HT_{1a} receptors and TAAR1 but can have variable effects on 5-HT₂ receptors.[3]
- N-Substitution: Adding a 2-methoxybenzyl (NBOMe) group to the nitrogen atom drastically increases affinity and efficacy at the 5-HT_{2a} receptor, often by several orders of magnitude, transforming moderate-affinity ligands into highly potent agonists.[4] This substitution, however, reduces binding to 5-HT_{1a} receptors and TAAR1.[4]

Signaling Pathways

Activation of the 5-HT_{2a} receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a complex downstream signaling cascade. This is believed to be central to the neuroplastic and therapeutic effects of these compounds.





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